3-Amino-1-ethylpyrazin-1-ium
Description
3-Amino-1-ethylpyrazin-1-ium is a quaternized pyrazine derivative characterized by an ethyl group at the N1 position and an amino substituent at the C3 position of the aromatic ring. These compounds are typically synthesized via alkylation of pyrazine precursors, followed by anion exchange to form salts. The ethyl variant is expected to exhibit distinct physicochemical and structural properties due to the steric and electronic effects of the ethyl substituent compared to methyl or other alkyl groups.
Properties
Molecular Formula |
C6H10N3+ |
|---|---|
Molecular Weight |
124.16g/mol |
IUPAC Name |
4-ethylpyrazin-4-ium-2-amine |
InChI |
InChI=1S/C6H10N3/c1-2-9-4-3-8-6(7)5-9/h3-5H,2H2,1H3,(H2,7,8)/q+1 |
InChI Key |
FFRUJCRRVGNUCL-UHFFFAOYSA-N |
SMILES |
CC[N+]1=CC(=NC=C1)N |
Canonical SMILES |
CC[N+]1=CC(=NC=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Parameters
Key structural differences arise from the alkyl chain length and counterion identity. For example:
- Ethyl vs. For instance, in 3-amino-1-methylpyrazin-1-ium chloride, the methyl group participates in weak C–H···Cl interactions . The ethyl analog may form weaker or fewer such interactions due to reduced accessibility of the N-ethyl hydrogen atoms.
Physicochemical Properties
- Solubility : The ethyl derivative is expected to exhibit lower solubility in polar solvents compared to the methyl analog due to increased hydrophobicity.
- Thermal Stability : The methyl compound’s crystal structure was determined at 150 K , suggesting stability under low-temperature conditions. The ethyl variant may display similar stability but with altered melting points due to differences in crystal packing.
Research Tools and Methodologies
Structural comparisons rely heavily on crystallographic software such as SHELXL for refinement (–2) and ORTEP-3/WinGX for visualization (–4). These tools ensure precise determination of bond distances, angles, and thermal parameters, enabling reliable comparisons between analogs .
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